

An In-depth Technical Guide to Sudan II: Molecular Structure, Properties, and Analysis

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Compound of Interest

Compound Name: Sudan II

Cat. No.: B1669089

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Introduction

Sudan II, also known by its Colour Index name Solvent Orange 7, is a synthetic, fat-soluble azo dye.[1][2] Historically, it has been utilized in various industrial applications for coloring oils, waxes, and plastics. In the scientific realm, it serves as a biological stain for lipids, triglycerides, and lipoproteins.[1][3] However, its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) has curtailed its use, particularly in food products, due to toxicological concerns.[4] This guide provides a comprehensive overview of the molecular and physical characteristics of **Sudan II**, detailed experimental protocols for its analysis, and an examination of its metabolic pathways.

Molecular Structure and Chemical Formula

Sudan II is chemically identified as 1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol. It possesses a molecular formula of $C_{18}H_{16}N_2O$ and a molecular weight of approximately 276.33 g/mol. The structure features a naphthalene ring system linked to a dimethylphenyl group via an azo bridge ($-N=N-$).

Physicochemical Properties

A summary of the key quantitative data for **Sudan II** is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

Property	Value	References
Molecular Formula	C18H16N2O	
Molecular Weight	276.33 g/mol	
CAS Number	3118-97-6	
IUPAC Name	1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol	
Synonyms	Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol	
Appearance	Red to orange-brownish powder/crystals	
Melting Point	156-158 °C	
Maximum Absorption (λmax)	493 nm (in an unspecified solvent), 496-500 nm (in CHCl3)	
Solubility	Insoluble in water; Soluble in organic solvents such as methanol, ethanol, DMSO, acetone, chloroform, and benzene.	

Experimental Protocols

Analytical Determination of Sudan II by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the detection and quantification of **Sudan II** in food samples.

Instrumentation and Conditions:

- HPLC System: Equipped with a Photodiode Array Detector (PDAD).

- Column: SunFire C18 (100 Å, 5 µm, 4.6 mm × 150 mm).
- Mobile Phase: A mixture of methanol, water, and acetonitrile in a 77:3:20 volume ratio.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 40°C.
- Detection Wavelength: 490 nm.

Procedure:

- Sample Preparation: An extraction procedure suitable for the matrix of interest should be employed. For instance, chili- and curry-containing foodstuffs can be extracted with acetonitrile.
- Chromatographic Analysis: Inject the prepared sample extract into the HPLC system.
- Quantification: Create a calibration curve using standard solutions of **Sudan II** at known concentrations to quantify the amount of **Sudan II** in the sample.

Staining of Lipids in Biological Samples

This protocol provides a general method for using Sudan dyes to stain lipids in frozen sections.

Materials:

- Frozen tissue sections
- 10% formalin
- Propylene glycol
- **Sudan II** staining solution (e.g., saturated solution in 70% ethanol)
- Nuclear Fast Red (for counterstaining)

- Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

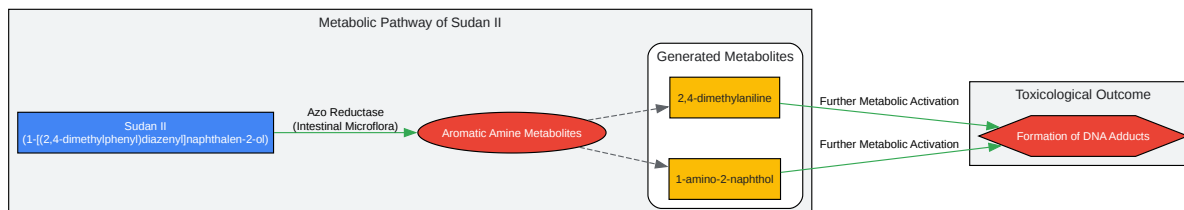
- Fix frozen sections on a glass slide with fresh 10% formalin.
- Wash the fixed sections with distilled water.
- Dehydrate the sections through a graded series of alcohols.
- Immerse the slides in the **Sudan II** staining solution for a designated period (this may require optimization).
- Differentiate the stain by briefly rinsing in 70% alcohol.
- Wash thoroughly with distilled water.
- If desired, counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.
- Wash with tap water and then rinse with distilled water.
- Mount the coverslip using an aqueous mounting medium.

Expected Results: Lipids, triglycerides, and lipoproteins will be stained a red-orange color.

Metabolic Pathway and Toxicity

The toxicity of **Sudan II** is primarily linked to its metabolism. In the human body, particularly through the action of intestinal microflora, the azo bond of **Sudan II** can be reductively cleaved. This metabolic activation process generates aromatic amines, which are known to be potentially carcinogenic.

The following diagram illustrates the proposed metabolic pathway of **Sudan II**, leading to the formation of its constituent aromatic amines.



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Caption: Proposed metabolic pathway of **Sudan II**.

Conclusion

Sudan II remains a compound of interest for both its historical applications and its toxicological profile. A thorough understanding of its chemical and physical properties, coupled with reliable analytical methods, is crucial for monitoring its presence and understanding its biological impact. The metabolic pathway, leading to the formation of carcinogenic aromatic amines, underscores the health concerns associated with this dye. The information provided in this guide serves as a valuable technical resource for professionals engaged in research, analysis, and the development of safer alternatives.

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